molecular formula C27H24FN3O3S B3399715 3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1040646-03-4

3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3399715
CAS No.: 1040646-03-4
M. Wt: 489.6 g/mol
InChI Key: YVLXIFPXBSPBOA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a sophisticated quinazolinone derivative of significant interest in medicinal chemistry and oncology research. This compound features a multi-substituted quinazolin-4-one core, a scaffold recognized for its diverse biological activities and presence in several pharmacologically active agents . The molecular structure incorporates key pharmacophores, including a 4-fluorophenyl group at the N3 position and a morpholine-4-carbonyl moiety at the 7-position, which are known to influence drug-like properties and target binding . The 2-{[(2-methylphenyl)methyl]sulfanyl} substituent further contributes to the molecule's uniqueness and potential interaction with biological targets. This compound is designed for research applications, particularly in the field of anticancer drug discovery. Quinazoline derivatives bearing morpholine rings have demonstrated substantial cytotoxic potential against various human cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y) models . The morpholine unit is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties and pharmacodynamic profiles . Mechanistic studies on related morpholine-substituted quinazoline compounds indicate that they can inhibit cancer cell proliferation by inducing cell cycle arrest in the G1 phase and triggering programmed cell death (apoptosis) . Researchers can utilize this compound as a chemical tool to explore these pathways or as a lead structure for the development of novel therapeutic agents. Additionally, the quinazolin-4-one scaffold has been explored as a core structure for non-peptidic, non-covalent inhibitors of viral proteases, highlighting its versatility in drug discovery . This compound is supplied for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-18-4-2-3-5-20(18)17-35-27-29-24-16-19(25(32)30-12-14-34-15-13-30)6-11-23(24)26(33)31(27)22-9-7-21(28)8-10-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLXIFPXBSPBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methylphenylmethylsulfanyl Group: This step involves the formation of a thioether linkage through the reaction of a thiol with a benzyl halide derivative.

    Incorporation of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced through an amide coupling reaction using morpholine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazolin-4-one 4-Fluorophenyl, [(2-methylbenzyl)sulfanyl], morpholine-4-carbonyl ~483.56* Thioether enhances steric hindrance; morpholine improves solubility .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazolinamine 3-Chloro-4-fluorophenyl, 7-methoxy, morpholinylpropoxy 446.90 Chlorine increases lipophilicity; propoxy linker extends pharmacokinetic half-life.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone ~529.59* Sulfonyl group improves oxidative stability; triazole core alters binding modes.
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 1,2,4-Triazolethione 2,4-Difluorophenyl, phenylsulfonyl ~432.44* Thione group increases acidity; sulfonyl enhances electron-withdrawing effects.

Substituent Effects on Physicochemical Properties

  • Fluorophenyl Groups : Present in all compared compounds, fluorinated aryl groups enhance metabolic stability by resisting cytochrome P450 oxidation .
  • Sulfur-Containing Groups: Thioether (Target Compound): Less polar than sulfonyl groups, increasing membrane permeability but susceptible to oxidation .
  • Morpholine Derivatives: Morpholine-4-carbonyl (Target Compound): Direct conjugation to the quinazolinone core may limit rotational freedom, affecting binding affinity.

Pharmacological and Toxicological Profiles

  • Target Compound: No direct toxicity data are available, but the morpholine and thioether groups suggest moderate hepatotoxicity risks, requiring further in vitro testing .

Biological Activity

3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. The unique structural features of this compound, including the presence of a fluorophenyl group and a morpholine-4-carbonyl moiety, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Value
Molecular Formula C20_{20}H22_{22}F1_{1}N3_{3}O1_{1}S1_{1}
Molecular Weight 357.47 g/mol
CAS Number 1040646-03-4

Antimicrobial Activity

Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial properties. The presence of the fluorine atom in the structure enhances lipophilicity and may improve membrane permeability, leading to increased efficacy against bacterial strains. In vitro studies have shown that derivatives of quinazolinones can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies demonstrate that this compound induces apoptosis and inhibits proliferation in several cancer types, including breast and prostate cancer. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory processes. These effects suggest potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with cell surface receptors can alter cellular signaling cascades.
  • Gene Expression Regulation: The compound may influence gene expression related to cell growth and apoptosis.

Case Studies

  • Anticancer Activity Study:
    • A study published in Cancer Research demonstrated that derivatives similar to this compound showed potent antiproliferative effects against MDA-MB-231 breast cancer cells through the induction of apoptosis via the intrinsic pathway.
  • Antimicrobial Efficacy:
    • In a study assessing antibacterial activity, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, confirming their potential as antibiotic agents.
  • Anti-inflammatory Research:
    • Research highlighted in Journal of Medicinal Chemistry indicated that analogs of this compound reduced TNF-alpha levels in activated macrophages, showcasing its anti-inflammatory potential.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. Key steps include:

  • Sulfanyl group introduction : Thiolation via nucleophilic substitution or coupling reactions under inert conditions.
  • Morpholine-4-carbonyl incorporation : Acylation using morpholine carbonyl chloride or carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Fluorophenyl group installation : Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, requiring precise control of catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
    Critical Parameters :
  • Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition and cooling to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency but may require rigorous drying to avoid hydrolysis .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) is essential for isolating intermediates .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns, morpholine carbonyl resonance at ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with morpholine oxygen) .
  • FT-IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) impacting yield .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., interaction between reaction time and reagent stoichiometry) .
  • Statistical Validation : ANOVA analysis confirms significance (p < 0.05), and Pareto charts rank factor effects. For example, optimizing Pd catalyst concentration to minimize cost while maintaining >80% yield .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use validated protocols (e.g., IC₅₀ determination via cell viability assays with triplicate measurements) to minimize inter-lab variability .
  • Structural Confirmation : Re-analyze compound purity (HPLC >98%) and stereochemistry (circular dichroism) to rule out batch-specific impurities .
  • Meta-Analysis : Compare data across studies using shared controls (e.g., reference inhibitors) and adjust for methodological differences (e.g., cell line variability) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazard Assessment : Review SDS for toxicity data (e.g., acute toxicity, mutagenicity) .
  • Engineering Controls : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S during thiolation).
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Management : Segregate halogenated waste (fluorophenyl groups) for approved disposal .

Advanced: How to isolate and characterize minor impurities formed during synthesis?

Methodological Answer:

  • Analytical HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities. Gradient elution (5% → 95% acetonitrile in water) enhances separation .
  • LC-MS : Identify impurity structures via fragmentation patterns (e.g., demethylation or oxidation byproducts) .
  • Preparative TLC/Column Chromatography : Scale-up isolation for NMR or crystallography .
  • Stability Studies : Monitor impurities under stress conditions (heat, light) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

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